Methyl 4-methyl-3-oxohexanoate

Regioisomer separation Boiling point Distillation

Methyl 4-methyl-3-oxohexanoate (CAS 90113-54-5) is a β-ketoester with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. It belongs to the class of methyl esters of ketocarboxylic acids, structurally characterized by a 4-methyl substituent on a 3-oxohexanoate backbone (SMILES: CCC(C)C(=O)CC(=O)OC).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13488264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-oxohexanoate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)CC(=O)OC
InChIInChI=1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3
InChIKeyXAXXMCKRKUYHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methyl-3-oxohexanoate (CAS 90113-54-5): β-Ketoester Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 4-methyl-3-oxohexanoate (CAS 90113-54-5) is a β-ketoester with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It belongs to the class of methyl esters of ketocarboxylic acids, structurally characterized by a 4-methyl substituent on a 3-oxohexanoate backbone (SMILES: CCC(C)C(=O)CC(=O)OC) . The compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals, where its bifunctional β-ketoester architecture enables diverse chemical transformations [1]. Reference analytical spectra—including ¹H NMR, FTIR, and GC-MS—are catalogued in the Wiley SpectraBase library, facilitating unambiguous structural confirmation [2].

Why Methyl 4-methyl-3-oxohexanoate Cannot Be Interchanged with Regioisomeric or Chain-Length Analogs in Research and Industrial Applications


β-Ketoesters with identical molecular formulas but differing methyl-substitution patterns—such as methyl 3-methyl-4-oxohexanoate (CAS 69448-35-7, regioisomer) and methyl 2-methyl-3-oxohexanoate (CAS 120040-67-7, positional isomer)—are not functionally interchangeable despite sharing the formula C8H14O3 . The position of the methyl branch governs the compound's boiling point, chromatographic retention behavior, and the stereochemical outcome of ketone reductions [1]. Similarly, chain-length analogs (e.g., methyl 4-methyl-3-oxopentanoate, C7) and ester variants (e.g., ethyl 4-methyl-3-oxohexanoate) differ in volatility, lipophilicity, and reactivity, rendering each uniquely suited to specific synthetic sequences [2]. The quantitative evidence below establishes where these differences carry measurable consequences for procurement decisions.

Quantitative Differentiation Evidence: Methyl 4-methyl-3-oxohexanoate vs. Its Closest Structural Analogs


Regioisomeric Boiling Point Differentiation: Methyl 4-methyl-3-oxohexanoate vs. Methyl 3-methyl-4-oxohexanoate

The boiling point of methyl 4-methyl-3-oxohexanoate at atmospheric pressure (760 mmHg) is reported as 197.6 °C [1]. In contrast, the regioisomer methyl 3-methyl-4-oxohexanoate (CAS 69448-35-7) exhibits a predicted boiling point of 214.4 ± 13.0 °C at 760 mmHg [2]. This approximately 16.8 °C difference, despite identical molecular formulas (C8H14O3) and molecular weights (158.19 g/mol), arises from the different position of the methyl substituent, which alters intermolecular interactions and vapor pressure.

Regioisomer separation Boiling point Distillation Process chemistry

Chain-Length-Dependent Physicochemical Property Shift: Methyl 4-methyl-3-oxohexanoate (C8) vs. Methyl 4-methyl-3-oxopentanoate (C7)

Extension of the carbon backbone by one methylene unit from methyl 4-methyl-3-oxopentanoate (C7, MW 144.17) to methyl 4-methyl-3-oxohexanoate (C8, MW 158.19) produces measurable changes in physicochemical properties [1]. The shorter-chain analog methyl 4-methyl-3-oxopentanoate (isobutyrylacetic acid methyl ester, CAS 42558-54-3) has an experimentally determined boiling point of 55–57 °C at 15 hPa (lit.), a density of 1.013 g/mL at 20 °C, and a refractive index of 1.4265 [1]. While experimentally measured data for the C8 hexanoate at identical pressure conditions remain sparsely reported, the molecular weight increment of 14.02 g/mol and the additional methylene group predict a higher boiling point, increased lipophilicity (estimated ΔlogP ≈ +0.5), and altered chromatographic retention consistent with established methylene incremental values in homologous series [2].

Chain-length series Physicochemical properties Lipophilicity Solvent selection

Spectral Fingerprint Uniqueness: Reference Spectra for Unambiguous Identification via GC-MS and NMR

Methyl 4-methyl-3-oxohexanoate has certified reference spectra—including ¹H NMR, FTIR, and electron-ionization GC-MS—deposited in the Wiley SpectraBase and KnowItAll spectral libraries [1]. This curated spectral dataset enables definitive differentiation from its closest regioisomers (e.g., methyl 3-methyl-4-oxohexanoate) and positional isomers (e.g., methyl 2-methyl-3-oxohexanoate), all of which share the molecular formula C8H14O3 and nominal mass 158 Da . The availability of a verified GC-MS spectrum is particularly critical: in the context of environmental biodegradation studies, synthetic methyl 4-methyl-3-oxohexanoate has been employed as a reference standard to confirm or exclude the identity of metabolites formed during the anaerobic degradation of n-hexane by denitrifying bacteria [2]. The compound's chromatographic retention and fragmentation pattern are distinct from those of methyl 2-methyl-3-oxohexanoate and methyl 4-methyl-3-oxooctanoate, enabling unambiguous assignments in complex biological matrices [2].

Analytical reference standard GC-MS identification Spectral library Quality control

β-Ketoester Reactivity and Stereochemical Utility: Methyl 4-methyl-3-oxohexanoate as a Prochiral Building Block for Enantioselective Reduction

The β-ketoester architecture of methyl 4-methyl-3-oxohexanoate—combining an electrophilic ketone at C-3 with a 4-methyl substituent—creates a prochiral center amenable to stereoselective reduction. Although direct quantitative data for the methyl ester are limited, the closely related tert-butyl 4-methyl-3,5-dioxohexanoate has been demonstrated to undergo alcohol dehydrogenase-catalyzed dynamic kinetic resolution (DKR) to yield three of four possible stereoisomers of tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate with high enantioselectivity [1]. Specifically, using three different alcohol dehydrogenases, syn-(4S,5R)-2 (via LBADH), syn-(4R,5S)-2 (RS 1-ADH; 97.6% ee, syn:anti = 92:8, 66% conversion), and anti-(4S,5S)-2 (YGL157w; 90% ee, anti:syn = 93:7, 64% conversion) were accessed selectively [1]. In contrast, non-methylated β-ketoesters such as methyl 3-oxohexanoate (CAS 30414-54-1) lack the α-substituent steric bias that governs facial selectivity during enzymatic reduction, making the 4-methyl branch a critical structural determinant for stereochemical outcomes . The methyl ester variant offers advantages over the tert-butyl ester for applications requiring subsequent transesterification or direct incorporation into target structures without deprotection steps.

Asymmetric synthesis β-Ketoester reduction Alcohol dehydrogenase Chiral building block Dynamic kinetic resolution

Recommended Application Scenarios for Methyl 4-methyl-3-oxohexanoate Based on Quantitative Differentiation Evidence


Environmental Metabolomics: GC-MS Reference Standard for Anaerobic n-Alkane Biodegradation Pathway Elucidation

Methyl 4-methyl-3-oxohexanoate serves as a synthetic reference standard for identifying and confirming β-oxoester metabolites in the anaerobic degradation pathway of n-hexane by denitrifying bacteria [1]. Its curated GC-MS spectrum in Wiley spectral libraries enables definitive differentiation from co-metabolites such as methyl 2-methyl-3-oxohexanoate and methyl 4-methyl-3-oxooctanoate, which elute at distinct retention times [1][2]. Procurement of the verified compound—rather than reliance on in silico predictions—is essential because the fragmentation pattern of the 4-methyl-3-oxohexanoate scaffold differs substantially from its regioisomers, and only an authenticated reference standard can prevent misassignment of chromatographic peaks in complex environmental extracts [1].

Chiral Pharmaceutical Intermediate Synthesis: Prochiral Substrate for Ketoreductase-Mediated Asymmetric Reduction

The 4-methyl substituent on the β-ketoester backbone creates a prochiral center that is critical for enantioselective enzymatic reduction. As demonstrated with the structurally analogous tert-butyl 4-methyl-3,5-dioxohexanoate, alcohol dehydrogenases can achieve up to 97.6% ee in the reduction of this substrate class under dynamic kinetic resolution conditions [3]. The methyl ester variant is preferred over the tert-butyl ester when the target molecule requires a methyl carboxylate terminus—for instance, in the synthesis of statin side-chain precursors or γ-butyrolactone natural products—eliminating the need for post-reduction transesterification [3]. Non-methylated analogs (e.g., methyl 3-oxohexanoate) lack the steric differentiation required for substrate-controlled facial selectivity and are therefore unsuitable substitutes .

Heterocyclic Building Block for Agrochemical and Pharmaceutical Libraries

Methyl 4-methyl-3-oxohexanoate functions as a versatile β-ketoester building block for the construction of heterocyclic scaffolds, including furans, pyrazolones, and quinolinones, which are privileged structures in agrochemical and pharmaceutical discovery [4]. The compound's bifunctional reactivity—combining an electrophilic ketone carbonyl with a nucleophilic enolate-accessible methylene—enables sequential condensation, cyclization, and functionalization reactions [5]. When procuring for parallel synthesis or library production, the chain length (C8) must be specified precisely: the shorter-chain C7 analog (methyl 4-methyl-3-oxopentanoate) generates products with different lipophilicity and steric profiles, potentially altering target binding and ADME properties. The ~14 Da molecular weight difference and corresponding logP shift of approximately +0.5 per methylene unit are consequential for structure-activity relationship campaigns [6].

Process Chemistry: Isomerically Pure Intermediate for Regiospecific Downstream Transformations

In process-scale synthesis, isomeric purity of the β-ketoester intermediate is paramount because the position of the methyl substituent dictates the regiochemical outcome of subsequent alkylation, acylation, or cyclocondensation steps. The ~16.8 °C boiling point differential between methyl 4-methyl-3-oxohexanoate (~197.6 °C at 760 mmHg) and its regioisomer methyl 3-methyl-4-oxohexanoate (~214.4 °C predicted) provides a basis for fractional distillation as a quality control checkpoint, though both remain in a range where vacuum distillation is advisable to avoid thermal degradation [7][8]. Procurement specifications should therefore require explicit CAS registry confirmation (90113-54-5), corroborated by NMR and GC-MS data against the established SpectraBase reference, to ensure that the delivered material is the 4-methyl regioisomer and not the 3-methyl or 2-methyl congener [2].

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